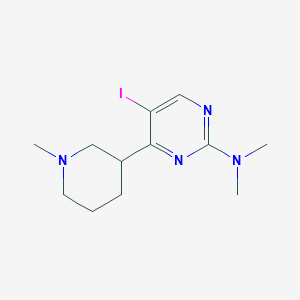5-iodo-N,N-dimethyl-4-(1-methylpiperidin-3-yl)pyrimidin-2-amine
CAS No.: 1361115-99-2
Cat. No.: VC2696138
Molecular Formula: C12H19IN4
Molecular Weight: 346.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1361115-99-2 |
|---|---|
| Molecular Formula | C12H19IN4 |
| Molecular Weight | 346.21 g/mol |
| IUPAC Name | 5-iodo-N,N-dimethyl-4-(1-methylpiperidin-3-yl)pyrimidin-2-amine |
| Standard InChI | InChI=1S/C12H19IN4/c1-16(2)12-14-7-10(13)11(15-12)9-5-4-6-17(3)8-9/h7,9H,4-6,8H2,1-3H3 |
| Standard InChI Key | BZWJIPILGXGUPF-UHFFFAOYSA-N |
| SMILES | CN1CCCC(C1)C2=NC(=NC=C2I)N(C)C |
| Canonical SMILES | CN1CCCC(C1)C2=NC(=NC=C2I)N(C)C |
Introduction
Chemical Structure and Properties
Structural Characterization
5-Iodo-N,N-dimethyl-4-(1-methylpiperidin-3-yl)pyrimidin-2-amine features a pyrimidine ring as its core structure with several key functional groups:
-
An iodine atom at position 5 of the pyrimidine ring
-
A dimethylamino group (N,N-dimethyl) at position 2
-
A 1-methylpiperidin-3-yl substituent at position 4
The compound belongs to the broader class of pyrimidine derivatives, which are six-membered aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. The structural complexity of this molecule, particularly the presence of the piperidine ring and the iodine atom, likely contributes to its specific interactions with biological systems.
Physical and Chemical Properties
Based on its structure and comparison with similar compounds, the following properties can be inferred:
| Property | Estimated Value | Basis for Estimation |
|---|---|---|
| Molecular Formula | C₁₂H₁₉IN₄ | Derived from chemical structure |
| Molecular Weight | Approximately 346.22 g/mol | Calculated based on atomic weights |
| Physical State | Solid at room temperature | Typical for similar pyrimidine derivatives |
| Solubility | Likely soluble in organic solvents; limited water solubility | Based on similar heterocyclic compounds |
| Chemical Reactivity | Capable of nucleophilic substitution reactions at the iodine position | Common for iodinated aromatic compounds |
Comparison with Structural Analogs
Several structural analogs appear in the literature that provide insight into our target compound:
These analogs share the core 5-iodo-pyrimidine structure with a dimethylamino group at position 2, but differ in the substitution pattern on the piperidine ring. These differences would likely impact pharmacokinetic properties and target binding affinity.
Synthesis Methodology
| Synthetic Approach | Key Steps | Potential Challenges |
|---|---|---|
| Direct functionalization | Starting with a pyrimidine core and sequentially introducing functional groups | Achieving regioselectivity for multiple substitutions |
| Convergent synthesis | Constructing separately functionalized fragments and joining them | Control of stereochemistry at piperidine C-3 position |
| Cross-coupling reactions | Using palladium-catalyzed reactions to introduce the piperidine moiety | Potential side reactions at the iodine position |
Key Reaction Considerations
The synthesis of pyrimidine derivatives similar to the target compound typically involves multi-step reactions requiring specific reagents such as iodine sources, dimethylamine, and methylpiperidine derivatives under controlled conditions. Temperature control and solvent choice are crucial for achieving high yields and purity of the final product.
For related compounds, the synthetic routes often involve:
-
Formation of the pyrimidine ring system
-
Regioselective introduction of substituents
-
Protection/deprotection strategies for selective functionalization
Synthetic Challenges
The synthesis of 5-iodo-N,N-dimethyl-4-(1-methylpiperidin-3-yl)pyrimidin-2-amine presents several challenges:
-
Control of regioselectivity for the introduction of substituents on the pyrimidine ring
-
Management of the stereochemistry at the piperidine 3-position
-
Prevention of side reactions at the reactive iodine position
-
Optimization of reaction conditions to maximize yield and purity
These challenges would necessitate careful selection of reagents, reaction conditions, and purification strategies to obtain the desired compound with high purity.
Pharmacological Profile
Structure-Activity Relationships
Structure-activity relationship studies of similar pyrimidine derivatives provide insights into how structural modifications affect biological activity:
| Structural Feature | Potential Impact on Activity |
|---|---|
| Iodine at position 5 | May enhance binding affinity and selectivity for specific kinases |
| Dimethylamino group at position 2 | Often contributes to hydrogen bonding with target proteins |
| Piperidine ring at position 4 | Provides conformational constraints that can influence selectivity |
| Methyl substituent on piperidine | Affects lipophilicity and membrane permeability |
The position of attachment to the piperidine ring (position 3 in the target compound) likely influences the three-dimensional orientation of the molecule in the binding pocket, potentially affecting selectivity for different kinase targets.
| Pharmacokinetic Parameter | Predicted Property | Reasoning |
|---|---|---|
| Absorption | Moderate oral bioavailability | Based on molecular weight and predicted lipophilicity |
| Distribution | Moderate volume of distribution | Presence of basic nitrogen atoms may lead to tissue distribution |
| Metabolism | Likely metabolized by CYP450 enzymes | Common for compounds with piperidine moieties |
| Excretion | Both renal and hepatic pathways | Typical for similar heterocyclic compounds |
The N-methyl group on the piperidine ring may impact the compound's susceptibility to metabolic N-demethylation, potentially affecting its half-life and clearance rate.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume